

Check Availability & Pricing

Off-target effects of UR-1505 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UR-1505	
Cat. No.:	B1683733	Get Quote

UR-1505 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **UR-1505** in cellular assays. The information is designed to address specific experimental issues and provide a deeper understanding of the compound's potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of **UR-1505**?

UR-1505 is a salicylate derivative, identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid. Its primary established mechanism of action is the inhibition of T-cell activation and proliferation. It is understood to exert this effect by targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

Q2: What are the known on-target effects of **UR-1505** in cellular assays?

In vitro, **UR-1505** has been shown to inhibit the production of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) in activated splenocytes. It also inhibits the production of Immunoglobulin G (IgG) and Immunoglobulin A (IgA) by B-lymphocytes[1].

Q3: Are there any known off-target effects of **UR-1505**?

Direct, comprehensive off-target screening data for **UR-1505** is not widely available in published literature. However, based on its chemical structure as a salicylate derivative and the

known activities of similar compounds, several potential off-target effects should be considered. These include modulation of the NF-kB signaling pathway, inhibition of cyclooxygenase (COX) enzymes, and effects on histone acetylation. Fluorinated salicylate derivatives, in particular, have been shown to be potent inhibitors of NF-kB activation[2][3].

Q4: In a clinical study on atopic dermatitis, **UR-1505** was found to be ineffective. What were the reported side effects?

In a phase II clinical trial for atopic dermatitis, **UR-1505** did not show a clinically relevant effect compared to its vehicle. No serious adverse reactions were reported. However, local symptoms such as itching, tingling, tightness, and a heat/burning sensation were reported at frequencies similar to the vehicle control[4].

Q5: How does the in vivo activity of **UR-1505** differ from its in vitro activity in some models?

Interestingly, in a rat model of dextran sodium sulfate (DSS)-induced colitis, the in vivo effects of **UR-1505** appeared to contrast with in vitro findings. While it inhibited IL-10 and IgA production in vitro, in vivo administration led to an enhancement of both, alongside the inhibition of IgG, which contributed to the amelioration of intestinal inflammation[1]. This highlights the complexity of its mechanism and potential for different effects in a whole organism versus isolated cell cultures.

Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Action
Unexpected changes in inflammatory cytokine levels not related to the NFAT pathway (e.g., TNF-α, IL-6).	UR-1505 may be modulating the NF-κB pathway, a common off-target effect of salicylate derivatives[2][3].	Perform a western blot or reporter assay to assess the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Reduced cell viability or proliferation in cell types other than T-cells.	Salicylates can affect histone acetylation, which plays a crucial role in gene expression and cell cycle control[5][6].	Assess global histone acetylation levels (e.g., acetyl- H3, acetyl-H4) via western blot. Perform cell cycle analysis using flow cytometry.
Alterations in prostaglandin levels in the cell culture supernatant.	UR-1505 may have an inhibitory effect on COX-1 and/or COX-2 enzymes, a known activity of many salicylate compounds[7][8].	Measure prostaglandin levels (e.g., PGE2) in the cell culture supernatant using an ELISA kit.
Variable or inconsistent results between experiments.	The in vitro effects of UR-1505 can be sensitive to experimental conditions. The compound's effects have been noted to differ between in vitro and in vivo models[1].	Standardize cell density, serum concentration, and stimulation conditions. Ensure consistent timing of UR-1505 treatment.

Quantitative Data Summary

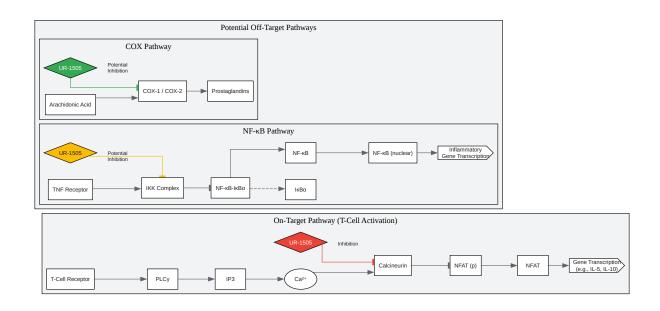
Comprehensive quantitative data on the off-target effects of **UR-1505** is limited in the public domain. The following table summarizes the available information and highlights areas where data is inferred from related compounds. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise potency of **UR-1505** in their specific cellular models.

Target/Pathway	Reported Effect of UR-1505	Concentration/ Dosage	Assay/Model System	Reference
NFAT Signaling	Inhibition of T- cell proliferation	Not specified	T-cell activation assays	Inferred from primary mechanism
IL-5 Production	Inhibition	300 μΜ	Concanavalin A- activated rat splenocytes (in vitro)	[1]
IL-10 Production	Inhibition	300 μΜ	Concanavalin A- activated rat splenocytes (in vitro)	[1]
IgG Production	Inhibition	300 μΜ	Rat B- lymphocytes (in vitro)	[1]
IgA Production	Inhibition	300 μΜ	Rat B- lymphocytes (in vitro)	[1]
IL-10 Production	Enhancement	10 and 30 mg/kg/day	DSS-induced colitis in rats (in vivo)	[1]
IgA Production	Enhancement	10 and 30 mg/kg/day	DSS-induced colitis in rats (in vivo)	[1]
IgG Production	Inhibition	10 and 30 mg/kg/day	DSS-induced colitis in rats (in vivo)	[1]
NF-кВ Pathway	Potential Inhibition	To be determined	Reporter assays, Western blot	Inferred from related fluorinated salicylates[2][3]

COX Enzymes	Potential Inhibition	To be determined	Enzyme activity assays, Prostaglandin measurement	Inferred from salicylate class[7][8]
Histone Acetylation	Potential Modulation	To be determined	Western blot for acetylated histones	Inferred from salicylate class[5][6]

Experimental Protocols Protocol 1: Assessment of NF-κB Activation

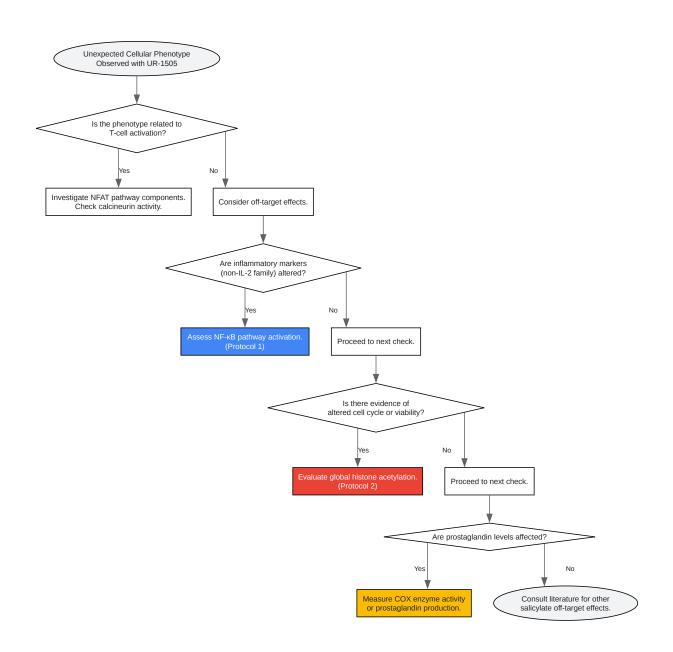
- Cell Culture and Treatment:
 - Seed cells (e.g., HEK293T with an NF-κB luciferase reporter, or an immune cell line like THP-1) in a suitable plate format.
 - Allow cells to adhere and grow to 70-80% confluency.
 - Pre-treat cells with a dose range of UR-1505 for 1-2 hours.
 - Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α at 10 ng/mL) for the desired time (e.g., 6 hours for reporter assays, 30 minutes for western blot).
- Luciferase Reporter Assay:
 - Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
 - Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
- Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation:
 - For IκBα phosphorylation, lyse cells at 30 minutes post-stimulation and perform western blotting with antibodies against phospho-IκBα and total IκBα.


 For p65 translocation, perform nuclear and cytoplasmic fractionation. Run equivalent protein amounts from each fraction on an SDS-PAGE gel and blot for p65. Use loading controls for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

Protocol 2: Evaluation of Global Histone Acetylation

- Cell Culture and Treatment:
 - Culture cells of interest to 70-80% confluency.
 - Treat cells with a dose range of UR-1505 for 6-24 hours. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
- Histone Extraction:
 - Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
- Western Blot Analysis:
 - Separate the extracted histones on an SDS-PAGE gel.
 - Transfer to a PVDF membrane and probe with antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a total histone control (e.g., anti-Histone H3).
 - Quantify band intensities to determine the relative change in histone acetylation.

Signaling Pathways and Workflows



Click to download full resolution via product page

Caption: On-target and potential off-target signaling pathways of UR-1505.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected results with UR-1505.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The new salicylate derivative UR-1505 modulates the Th2/humoral response in a dextran sodium sulphate model of colitis that resembles ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and proinflammatory gene expression in murine precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Chemical and pharmacological properties of diflunisal PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-target effects of UR-1505 in cellular assays].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1683733#off-target-effects-of-ur-1505-in-cellular-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com